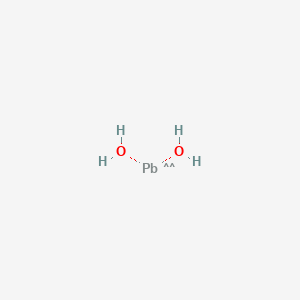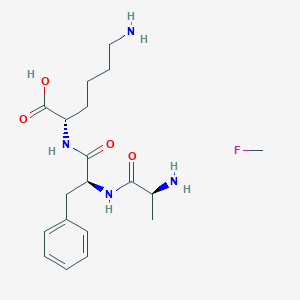
Alanyl-phenylalanyl-lysine fluoromethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alanyl-phenylalanyl-lysine fluoromethane (APLF) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, biochemistry, and biotechnology. APLF is a protease inhibitor that has been extensively studied for its ability to inhibit the activity of proteases, which are enzymes that play a crucial role in various biological processes.
Mecanismo De Acción
Alanyl-phenylalanyl-lysine fluoromethane inhibits the activity of proteases by irreversibly binding to the active site of the enzyme. This prevents the protease from cleaving its substrate, which ultimately leads to the inhibition of the protease activity.
Efectos Bioquímicos Y Fisiológicos
The inhibition of protease activity by Alanyl-phenylalanyl-lysine fluoromethane has various biochemical and physiological effects. Inhibition of protease activity can lead to the inhibition of various biological processes, including cell proliferation, apoptosis, and inflammation. Alanyl-phenylalanyl-lysine fluoromethane has been shown to inhibit the activity of various proteases, including caspases, which play a crucial role in apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Alanyl-phenylalanyl-lysine fluoromethane in lab experiments is its ability to irreversibly inhibit the activity of proteases. This makes it an ideal tool for studying the role of proteases in various biological processes. However, one of the limitations of using Alanyl-phenylalanyl-lysine fluoromethane in lab experiments is its potential toxicity, which can affect the viability of cells and tissues.
Direcciones Futuras
There are several future directions for the study of Alanyl-phenylalanyl-lysine fluoromethane. One of the future directions is the development of Alanyl-phenylalanyl-lysine fluoromethane-based therapeutics for the treatment of various diseases, including cancer and viral infections. Another future direction is the use of Alanyl-phenylalanyl-lysine fluoromethane in the production of recombinant proteins. Additionally, further studies are needed to investigate the potential toxicity of Alanyl-phenylalanyl-lysine fluoromethane and its effects on cell viability and tissue function.
Conclusion:
In conclusion, Alanyl-phenylalanyl-lysine fluoromethane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, biochemistry, and biotechnology. Alanyl-phenylalanyl-lysine fluoromethane is a protease inhibitor that has been extensively studied for its ability to inhibit the activity of proteases, which play a crucial role in various biological processes. Future studies are needed to investigate the potential applications of Alanyl-phenylalanyl-lysine fluoromethane in various fields and to address its potential toxicity.
Métodos De Síntesis
The synthesis of Alanyl-phenylalanyl-lysine fluoromethane involves the reaction of alanyl-phenylalanyl-lysine chloromethyl ketone (APLK) with a fluoromethane derivative. APLK is synthesized by reacting alanyl-phenylalanyl-lysine with chloromethyl ketone. The reaction between APLK and the fluoromethane derivative results in the formation of Alanyl-phenylalanyl-lysine fluoromethane.
Aplicaciones Científicas De Investigación
Alanyl-phenylalanyl-lysine fluoromethane has been extensively studied for its potential applications in various fields, including medicine, biochemistry, and biotechnology. In medicine, Alanyl-phenylalanyl-lysine fluoromethane has been studied for its potential use as a therapeutic agent for various diseases, including cancer, inflammation, and viral infections. In biochemistry, Alanyl-phenylalanyl-lysine fluoromethane has been studied for its ability to inhibit the activity of proteases, which play a crucial role in various biological processes. In biotechnology, Alanyl-phenylalanyl-lysine fluoromethane has been studied for its potential use in the production of recombinant proteins.
Propiedades
Número CAS |
107573-17-1 |
|---|---|
Nombre del producto |
Alanyl-phenylalanyl-lysine fluoromethane |
Fórmula molecular |
C19H31FN4O4 |
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid;fluoromethane |
InChI |
InChI=1S/C18H28N4O4.CH3F/c1-12(20)16(23)22-15(11-13-7-3-2-4-8-13)17(24)21-14(18(25)26)9-5-6-10-19;1-2/h2-4,7-8,12,14-15H,5-6,9-11,19-20H2,1H3,(H,21,24)(H,22,23)(H,25,26);1H3/t12-,14-,15-;/m0./s1 |
Clave InChI |
DEXOLHUUTGWNNJ-XJPBFQKESA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)O)N.CF |
SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O)N.CF |
SMILES canónico |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O)N.CF |
Otros números CAS |
107573-17-1 |
Sinónimos |
Ala-Phe-Lys-CH2F alanyl-phenylalanyl-lysine fluoromethane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



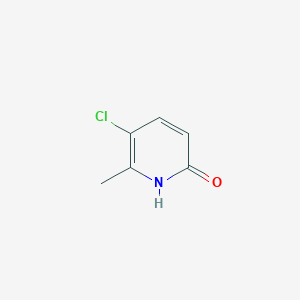
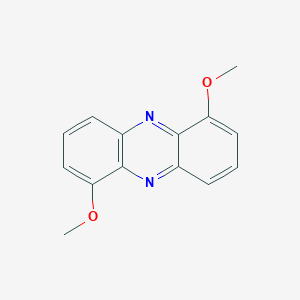
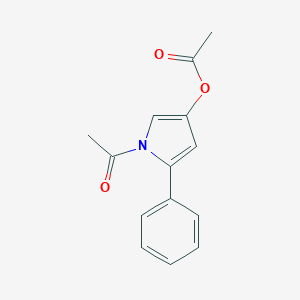
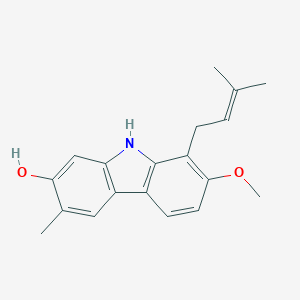
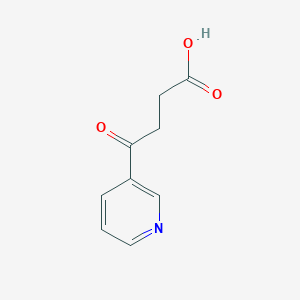
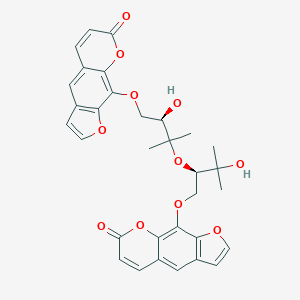
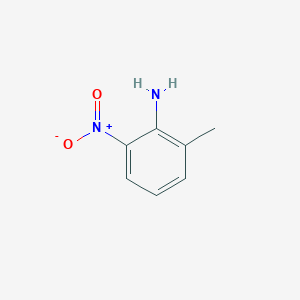
![(2R,3R,4aS,5S,7S,8R,8aS)-2,3-dimethoxy-2,3,5-trimethyl-7-phenylsulfanyl-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol](/img/structure/B18896.png)

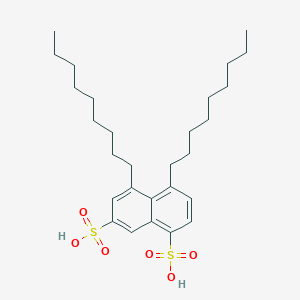
![(1alpha)-4-(Chloromethyl)-7-oxo-8beta-amino-2-thia-6-azabicyclo[4.2.0]octa-4-ene-5-carboxylic acid 4-methox](/img/structure/B18909.png)
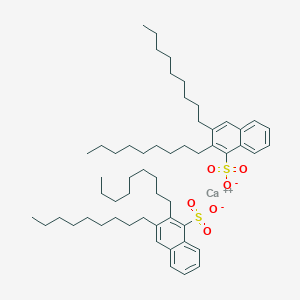
![(E,3R,6R)-6-[(1R,3aS,4Z,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-1,2,3-triol](/img/structure/B18913.png)
